Cas no 2229282-33-9 (tert-butyl N-4-hydroxy-3-(sulfanylmethyl)phenylcarbamate)

Tert-butyl N-4-hydroxy-3-(sulfanylmethyl)phenylcarbamate is a specialized carbamate derivative featuring both hydroxyl and sulfanylmethyl functional groups on its aromatic ring. This compound is of interest in organic synthesis and pharmaceutical research due to its reactive sites, which allow for further functionalization or conjugation. The tert-butyl carbamate (Boc) group provides stability and selective deprotection under mild acidic conditions, making it useful in peptide synthesis and protecting-group strategies. The presence of the sulfanylmethyl moiety offers potential for thiol-based coupling reactions, while the phenolic hydroxyl group enhances solubility and reactivity. Its well-defined structure and versatility make it valuable for intermediate applications in medicinal chemistry and material science.
tert-butyl N-4-hydroxy-3-(sulfanylmethyl)phenylcarbamate structure
2229282-33-9 structure
Product Name:tert-butyl N-4-hydroxy-3-(sulfanylmethyl)phenylcarbamate
CAS No:2229282-33-9
MF:C12H17NO3S
MW:255.333282232285
CID:6221193
PubChem ID:165669380
Update Time:2025-10-31

tert-butyl N-4-hydroxy-3-(sulfanylmethyl)phenylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-4-hydroxy-3-(sulfanylmethyl)phenylcarbamate
    • 2229282-33-9
    • tert-butyl N-[4-hydroxy-3-(sulfanylmethyl)phenyl]carbamate
    • EN300-1873674
    • Inchi: 1S/C12H17NO3S/c1-12(2,3)16-11(15)13-9-4-5-10(14)8(6-9)7-17/h4-6,14,17H,7H2,1-3H3,(H,13,15)
    • InChI Key: LXDBQZAZWSTTCQ-UHFFFAOYSA-N
    • SMILES: SCC1=C(C=CC(=C1)NC(=O)OC(C)(C)C)O

Computed Properties

  • Exact Mass: 255.09291458g/mol
  • Monoisotopic Mass: 255.09291458g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 265
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 59.6Ų

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tert-butyl N-4-hydroxy-3-(sulfanylmethyl)phenylcarbamate Related Literature

Additional information on tert-butyl N-4-hydroxy-3-(sulfanylmethyl)phenylcarbamate

Introduction to Tert-butyl N-4-hydroxy-3-(sulfanylmethyl)phenylcarbamate (CAS No. 2229282-33-9)

Tert-butyl N-4-hydroxy-3-(sulfanylmethyl)phenylcarbamate, a compound with the CAS number 2229282-33-9, is a significant molecule in the field of pharmaceutical chemistry. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The presence of a tert-butyl group and a N-4-hydroxy-3-(sulfanylmethyl)phenyl moiety makes it an intriguing candidate for further investigation.

The tert-butyl group, known for its steric hindrance, can influence the reactivity and binding affinity of the molecule. This feature is particularly valuable in medicinal chemistry, where precise control over molecular interactions is crucial. On the other hand, the N-4-hydroxy-3-(sulfanylmethyl)phenyl part introduces hydrophilic and nucleophilic characteristics, enhancing the compound's solubility and reactivity in various biochemical pathways.

In recent years, there has been a growing interest in carbamate-based compounds due to their versatility in drug design. Carbamates are known for their ability to act as intermediates in the synthesis of more complex molecules. The specific arrangement of atoms in Tert-butyl N-4-hydroxy-3-(sulfanylmethyl)phenylcarbamate suggests potential applications in the development of novel therapeutic agents.

One of the most promising areas of research involving this compound is its potential role as a precursor in the synthesis of enzyme inhibitors. Enzyme inhibition is a key strategy in drug development, aiming to modulate biological pathways by interfering with specific enzymatic activities. The structural features of Tert-butyl N-4-hydroxy-3-(sulfanylmethyl)phenylcarbamate make it a suitable candidate for designing molecules that can selectively target and inhibit certain enzymes.

Recent studies have highlighted the importance of hydroxymethyl and sulfanyl groups in enhancing the bioactivity of pharmaceutical compounds. These functional groups can participate in hydrogen bonding and other non-covalent interactions, which are critical for achieving high affinity and selectivity in drug-receptor binding. The presence of both hydroxymethyl and sulfanyl groups in Tert-butyl N-4-hydroxy-3-(sulfanylmethyl)phenylcarbamate suggests that it may exhibit strong binding properties with biological targets.

The tert-butyl group also plays a role in stabilizing the molecule against metabolic degradation. This stability is essential for ensuring that the compound remains active within the biological system long enough to exert its therapeutic effects. Additionally, the hydrophobic nature of the tert-butyl group can be advantageous in designing drugs that require good oral bioavailability.

In conclusion, Tert-butyl N-4-hydroxy-3-(sulfanylmethyl)phenylcarbamate (CAS No. 2229282-33-9) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features, including the tert-butyl, N-4-hydroxy, and sulfanylmethyl groups, make it an attractive candidate for further exploration. As research continues to uncover new applications for carbamate-based compounds, Tert-butyl N-4-hydroxy-3-(sulfanylmethyl)phenylcarbamate is likely to play a crucial role in the development of innovative therapeutic strategies.

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